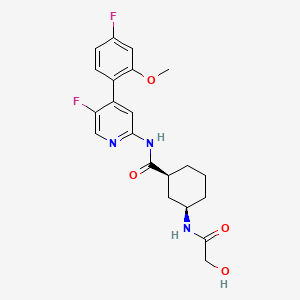

Cdk9-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23F2N3O4 |

|---|---|

Molecular Weight |

419.4 g/mol |

IUPAC Name |

cis-(1S,3R)-N-[5-fluoro-4-(4-fluoro-2-methoxyphenyl)-2-pyridinyl]-3-[(2-hydroxyacetyl)amino]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C21H23F2N3O4/c1-30-18-8-13(22)5-6-15(18)16-9-19(24-10-17(16)23)26-21(29)12-3-2-4-14(7-12)25-20(28)11-27/h5-6,8-10,12,14,27H,2-4,7,11H2,1H3,(H,25,28)(H,24,26,29)/t12-,14+/m0/s1 |

InChI Key |

KIRQDLPHJNLSDF-GXTWGEPZSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)[C@H]3CCC[C@H](C3)NC(=O)CO |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC(=O)C3CCCC(C3)NC(=O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Cdk9-IN-14: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk9-IN-14, also known as MC180295, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document provides an in-depth technical overview of the mechanism of action of this compound, compiling key quantitative data, detailed experimental methodologies, and visual representations of its biological activity. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of CDK9.[1] CDK9 is a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner, predominantly Cyclin T1. The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II). This phosphorylation event, specifically at Serine 2 (Ser2) of the heptapeptide repeats, is a crucial step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcriptional elongation of many genes, including key proto-oncogenes like MYC and anti-apoptotic factors such as MCL-1.

By binding to the ATP pocket of CDK9, this compound prevents the phosphorylation of RNAP II. This leads to a stall in transcriptional elongation, resulting in the rapid depletion of short-lived mRNA transcripts of key survival genes in cancer cells. Consequently, this targeted inhibition of transcription induces cell cycle arrest and apoptosis in susceptible cancer cell lines.[1]

Furthermore, emerging evidence suggests that CDK9 inhibition can reactivate epigenetically silenced genes. This occurs through the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, leading to the restoration of tumor suppressor gene expression.[1][2][3]

Quantitative Data

Biochemical Activity

The inhibitory activity of this compound (MC180295) has been quantified against a panel of cyclin-dependent kinases, demonstrating high potency and selectivity for CDK9.

| Kinase Target | IC50 (nM) |

| CDK9/cyclin T1 | 3 - 12 |

| CDK1/cyclin B | >1000 |

| CDK2/cyclin A | >1000 |

| CDK3/cyclin E | >1000 |

| CDK4/cyclin D1 | >1000 |

| CDK5/p25 | >1000 |

| CDK6/cyclin D3 | >1000 |

| CDK7/cyclin H/MAT1 | >1000 |

| CDK8/cyclin C | >1000 |

| CDK10/cyclin E1 | >1000 |

| CDK11/cyclin L2a | >1000 |

| CDK12/cyclin K | >1000 |

| CDK13/cyclin K | >1000 |

Data sourced from in vitro enzymatic assays.[2]

Cellular Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.[2][3] Notably, it shows heightened potency in Acute Myeloid Leukemia (AML) cell lines, particularly those with MLL translocations.

| Cell Line | Cancer Type | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | 34 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | <100 |

| THP-1 | Acute Myeloid Leukemia (AML) | <100 |

Data represents the concentration required to inhibit cell growth by 50%.[2]

In Vivo Efficacy

In a murine xenograft model of AML using MV4-11 cells, this compound demonstrated significant anti-tumor activity.

| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |

| MV4-11 Xenograft (NSG mice) | 5 mg/kg, p.o., qd | 58% |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

Caption: this compound inhibits the P-TEFb complex, blocking RNAPII phosphorylation and leading to apoptosis.

Biochemical Kinase Assay Workflow

Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.

Experimental Protocols

In Vitro CDK9 Enzymatic Assay

This protocol is a representative method for determining the IC50 value of this compound.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a generic peptide substrate for CDKs)

-

ATP solution

-

This compound (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

Multichannel pipettes and a plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the CDK9/Cyclin T1 enzyme and the peptide substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well to a final concentration of 10 µM.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

MV4-11 Cellular Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on the MV4-11 AML cell line.

Materials:

-

MV4-11 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

-

Humidified incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 72 hours in a humidified incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

In Vivo AML Xenograft Model

This protocol describes a representative in vivo efficacy study of this compound.

Materials:

-

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (female, 6-8 weeks old)

-

MV4-11-luc cells (MV4-11 cells engineered to express luciferase)

-

This compound formulation for oral administration

-

Vehicle control for oral administration

-

Phosphate-buffered saline (PBS)

-

Bioluminescence imaging system

Procedure:

-

Inject 5 x 10^5 MV4-11-luc cells in 200 µL of PBS into the tail vein of each NSG mouse.[2]

-

Monitor tumor engraftment by bioluminescence imaging.

-

Once the tumor burden is established, randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 5 mg/kg) or vehicle control orally once daily.

-

Monitor tumor growth regularly using bioluminescence imaging.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and calculate the tumor growth inhibition (TGI) based on the difference in tumor burden between the treated and control groups.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Cdk9-IN-14: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk9-IN-14, also known as MC180295, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, a fundamental process in gene expression.[3] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its chemical structure, synthesis, biological activity, and the signaling pathways it modulates.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C₂₃H₂₄N₄O₄S. Its structure features a central aminothiazole scaffold, which is a common motif in kinase inhibitors.

Chemical Structure of this compound (MC180295)

A 2D representation of the chemical structure of this compound (MC180295).

Synthesis of this compound

The synthesis of this compound involves the construction of the core aminothiazole ring system, likely through a Thorpe-Ziegler cyclization reaction, followed by functionalization. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in a single source, the general synthetic strategy can be inferred from published literature on related compounds.

General Synthetic Workflow

The synthesis of this compound and its analogs generally proceeds through the formation of a key aminothiazole intermediate. This is typically achieved via a Thorpe-Ziegler type reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile. The resulting cyclic enamine can then be further modified to introduce the desired substituents.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

General Procedure for Aminothiazole Synthesis (Thorpe-Ziegler type reaction): A detailed, publicly available, step-by-step protocol for the specific synthesis of MC180295 is not available. However, the synthesis of analogous aminothiazole-containing CDK9 inhibitors has been described. These generally involve the reaction of an appropriate α-haloketone with a thiocyanate salt and a primary or secondary amine in a suitable solvent. The reaction mixture is typically heated to facilitate the cyclization and formation of the aminothiazole core. Purification is usually achieved through column chromatography. For specific reaction conditions and reagent details, consulting the primary literature on the synthesis of related diaminothiazole CDK9 inhibitors is recommended.

Biological Activity and Data Presentation

This compound is a highly potent inhibitor of CDK9 with an IC50 in the low nanomolar range.[1] It exhibits significant selectivity for CDK9 over other cyclin-dependent kinases.

In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Reference |

| CDK9/cyclin T1 | 3 - 12 | [4] |

| CDK1/cyclin B | 138 | [2] |

| CDK2/cyclin A | 233 | [2] |

| CDK2/cyclin E | 367 | [2] |

| CDK4/cyclin D1 | 112 | [2] |

| CDK5/p25 | 186 | [2] |

| CDK7/cyclin H | 555 | [2] |

Cellular Activity

This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.[5] It shows particular potency against acute myeloid leukemia (AML) cell lines.[4]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV4-11 | AML | ~20 | [4] |

| MOLM-13 | AML | ~30 | [4] |

| THP-1 | AML | ~50 | [4] |

In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies of MC180295 have been conducted in mice and rats.[4]

| Species | Administration | Dose (mg/kg) | Half-life (t½) | Bioavailability (%) | Reference |

| Mouse | IV | 1 | 0.86 h | - | [4] |

| Mouse | Oral | 2.5 | 1.3 h | 26 | [4] |

| Mouse | IP | 10 | 15.8 h | - | [4] |

| Rat | IV | 1 | ~14 h | - | [4] |

In vivo studies have demonstrated the anti-tumor efficacy of MC180295 in xenograft models of AML and colon cancer.[5] The compound has also been shown to work synergistically with the DNA methyltransferase inhibitor decitabine.[5]

CDK9 Signaling Pathway and Mechanism of Action

CDK9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key rate-limiting step in transcription.

Caption: CDK9 signaling pathway in transcriptional regulation.

CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Pol II, as well as components of the Negative Elongation Factor (NELF) and DRB-sensitivity-inducing factor (DSIF) complexes. This phosphorylation event leads to the dissociation of NELF and the transition of DSIF into a positive elongation factor, allowing Pol II to proceed with productive transcription. This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK9, thereby preventing the phosphorylation of its substrates and inducing a stall in transcriptional elongation. This leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells that are dependent on high levels of transcription.

Conclusion

This compound (MC180295) is a potent and selective inhibitor of CDK9 with demonstrated anti-cancer activity in preclinical models. Its ability to modulate transcriptional processes makes it a valuable tool for research and a promising candidate for further drug development. This guide provides a foundational understanding of its chemical properties, synthesis, and biological mechanism of action to aid researchers in the fields of oncology and drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Selectivity Profile of a Representative CDK9 Inhibitor

Disclaimer: Publicly available information on the specific target selectivity profile and detailed experimental protocols for "Cdk9-IN-14" is limited. Therefore, this guide provides a comprehensive overview of the target selectivity profile for a well-characterized, potent, and highly selective CDK9 inhibitor, MC180295 , as a representative example for researchers, scientists, and drug development professionals. This compound is noted to be a potent and selective CDK9 inhibitor with an IC50 of 6.92 nM and demonstrates strong inhibitory effects on MV4;11 cells.[1][2][3][4][5][6]

Introduction to CDK9 Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[7][8] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from paused to productive transcriptional elongation.[8] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[8] The development of selective CDK9 inhibitors is a significant focus in oncology drug discovery. MC180295 is one such potent and selective CDK9 inhibitor that has shown significant anti-proliferative effects in cancer cell lines with minimal impact on normal cells.[7]

Target Selectivity Profile of MC180295

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. MC180295 has been profiled against a panel of cyclin-dependent kinases to determine its selectivity. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), demonstrates a high degree of selectivity for CDK9.

MC180295 is a potent and selective CDK9-Cyclin T1 inhibitor with an IC50 of 5 nM.[9][10] It is at least 22-fold more selective for CDK9 over other CDKs.[9][10]

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |

| CDK9-Cyclin T1 | 5 | 1 |

| CDK4-Cyclin D | 112 | 22.4 |

| CDK1-Cyclin B | 138 | 27.6 |

| CDK5-P35 | 159 | 31.8 |

| CDK5-P25 | 186 | 37.2 |

| CDK2-Cyclin A | 233 | 46.6 |

| CDK2-Cyclin E | 367 | 73.4 |

| CDK3-Cyclin E | 399 | 79.8 |

| CDK7-CycH/MAT1 | 555 | 111 |

| CDK6-Cyclin D3 | 712 | 142.4 |

Data sourced from MedchemExpress product information.[9]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.

Materials:

-

Purified recombinant kinases (e.g., CDK9/Cyclin T1, CDK2/Cyclin A, etc.)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]-ATP)

-

Test inhibitor (e.g., MC180295) at various concentrations

-

Kinase reaction buffer

-

96-well or 384-well plates

-

Scintillation counter or luminescence reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

-

Reaction Setup: In each well of the microplate, add the kinase reaction buffer, the purified kinase, and the kinase-specific substrate.

-

Inhibitor Addition: Add the diluted test inhibitor to the respective wells. Include control wells with DMSO only (no inhibitor) and wells without the kinase (background).

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]-ATP. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Luminescent Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., MV4-11, HCT116)

-

Cell culture medium and supplements

-

Test inhibitor

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include DMSO-treated cells as a negative control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the luminescence or absorbance using a microplate reader.

-

Data Analysis: Normalize the signal from the treated cells to the DMSO control to determine the percentage of cell growth inhibition. Calculate the GI50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

CDK9 Signaling Pathway in Transcription

Caption: CDK9's role in transcriptional elongation and its inhibition.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Caption: Workflow for determining kinase inhibitor selectivity.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CDK9抑制剂 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

A Comparative Analysis of Cdk9-IN-14 and MC180295: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of two prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors, Cdk9-IN-14 and MC180295. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between these two potent research compounds.

Core Compound Overview

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated therapeutic target in various diseases, including cancer.[1] Both this compound and MC180295 are potent and selective inhibitors of CDK9, however, they exhibit distinct profiles in terms of potency, selectivity, and cellular activity.

MC180295 is a novel, highly potent, and selective CDK9 inhibitor with a reported IC50 of 5 nM.[2] It has demonstrated broad anti-cancer activity in vitro and promising anti-tumoral and immunosensitization activity in vivo.[2] MC180295 is a racemic mixture of two enantiomers, MC180379 and MC180380, with MC180380 showing higher potency in live-cell epigenetic assays.[3]

This compound is another potent and selective CDK9 inhibitor with a reported IC50 of 6.92 nM.[4] It has shown strong inhibitory effects in the MV4;11 acute myeloid leukemia cell line and significant anti-tumor effects in in-vivo models with good selectivity and low toxicity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and MC180295, facilitating a direct comparison of their biochemical and cellular activities.

| Parameter | This compound | MC180295 | Reference |

| CDK9 IC50 | 6.92 nM | 5 nM | [2][4] |

| Cellular IC50 (MV4;11 cells) | 34 nM | Not explicitly reported for MV4;11, but median IC50 of 171 nM across 46 cancer cell lines. Highest potency in AML cell lines with MLL translocations (MV4-11, MOLM-13, THP-1). | [3][4] |

| In Vivo Efficacy | 58% Tumor Growth Inhibition (TGI) at 5 mg/kg, p.o., qd | Significant anti-tumor activity in mice bearing SW48 cells at 20 mg/kg, i.p., qod | [4][5] |

Table 1: Biochemical and Cellular Potency

| Kinase | MC180295 IC50 (nM) | Reference |

| CDK1-Cyclin B | 138 | [5] |

| CDK2-Cyclin A | 233 | [5] |

| CDK2-Cyclin E | 367 | [5] |

| CDK3-Cyclin E | 399 | [5] |

| CDK4-Cyclin D | 112 | [5] |

| CDK5-P35 | 159 | [5] |

| CDK5-P25 | 186 | [5] |

| CDK6-Cyclin D3 | 712 | [5] |

| CDK7-CycH/MAT1 | 555 | [5] |

| GSK-3α/β | Inhibits | [5] |

Signaling Pathways and Mechanism of Action

CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[6] P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a critical step in productive gene transcription.[7] Inhibition of CDK9 by compounds like this compound and MC180295 leads to the suppression of transcription of key anti-apoptotic and cell cycle regulatory proteins, ultimately inducing cell death in cancer cells.

Figure 1: Simplified CDK9 signaling pathway and the mechanism of action of this compound and MC180295.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments cited in the characterization of CDK9 inhibitors.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a common method for determining the IC50 value of a CDK9 inhibitor.

Figure 2: General workflow for an in vitro CDK9 kinase assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor (this compound or MC180295) in a suitable buffer (e.g., DMSO). Prepare a reaction buffer containing recombinant active CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and ATP. For radiometric assays, [γ-³²P]ATP is used. For luminescence-based assays like ADP-Glo™, unlabeled ATP is used.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP-containing solution. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: Stop the reaction. For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete the remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (General Protocol)

This protocol describes a common method to assess the effect of CDK9 inhibitors on cancer cell proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MV4;11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the CDK9 inhibitor (this compound or MC180295) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (promega) or MTT. For CellTiter-Glo®, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. For MTT, the resulting formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.

-

Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of CDK9 inhibitors in an animal model.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SW48 or MV4-11) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the CDK9 inhibitor (formulated in a suitable vehicle) or the vehicle control to the mice according to the specified dose and schedule (e.g., oral gavage daily or intraperitoneal injection every other day).

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

Both this compound and MC180295 are valuable research tools for investigating the biological roles of CDK9 and for preclinical studies in oncology and other therapeutic areas. MC180295 appears to be slightly more potent in biochemical assays and has a well-characterized selectivity profile. This compound also demonstrates high potency and significant in vivo anti-tumor activity. The choice between these two inhibitors may depend on the specific research question, the cellular context being investigated, and the desired in vivo model. This guide provides a foundational comparison to aid researchers in their selection and experimental design.

References

- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

Cdk9-IN-14: A Technical Guide to a Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Its inhibition offers a promising therapeutic strategy for cancers dependent on the transcription of short-lived anti-apoptotic proteins and oncogenes like MYC. This document provides a comprehensive technical overview of Cdk9-IN-14, a potent and selective small-molecule inhibitor of CDK9. We consolidate its discovery, mechanism of action, and key preclinical data. This guide includes detailed experimental methodologies for the evaluation of CDK9 inhibitors, quantitative data summaries, and visual representations of the core signaling pathway and experimental workflows to support further research and development efforts in this area.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate essential cellular processes, including cell cycle progression and gene transcription.[1][2] CDKs are broadly divided into two groups based on their primary function: cell cycle regulation (e.g., CDK1, 2, 4, 6) and transcriptional regulation (e.g., CDK7, 8, 9, 12, 13).[2]

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, where it partners primarily with Cyclin T1.[3][4] The P-TEFb complex is a master regulator of transcription elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[3] This phosphorylation event is crucial for releasing RNAP II from a paused state at the promoter-proximal region of genes, allowing for productive elongation of the mRNA transcript.[1] P-TEFb also phosphorylates and inactivates negative elongation factors like NELF (Negative Elongation Factor) and DSIF (DRB Sensitivity-Inducing Factor), further promoting transcription.[1]

In many cancers, particularly those driven by transcriptional addiction, cancer cells rely on the continuous high-level expression of certain genes for their survival and proliferation. These often include oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[4] Because these proteins have short half-lives, their expression is highly dependent on efficient and continuous transcription, making the CDK9-P-TEFb complex an attractive therapeutic target.[1] By inhibiting CDK9, the transcription of these key survival genes can be suppressed, leading to cancer cell apoptosis.

This compound: Discovery and Profile

This compound is a potent and selective inhibitor of CDK9. While the specific discovery details are proprietary, it belongs to a class of compounds developed to target the ATP-binding pocket of CDK9 with high affinity. Its development is a result of efforts to create more selective CDK9 inhibitors to minimize off-target effects associated with earlier, less specific "pan-CDK" inhibitors.[4]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CDK9. By binding to the kinase's active site, it prevents the phosphorylation of key substrates, most notably RNA Polymerase II. This leads to a global suppression of transcriptional elongation, preferentially affecting the expression of genes with short-lived transcripts, including critical oncogenes and survival factors.

Caption: CDK9 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Kinase and Cellular Potency

| Parameter | Target/Cell Line | Value | Source |

| IC₅₀ | CDK9 Kinase | 6.92 nM | [5] |

| IC₅₀ | MV4;11 (AML Cell Line) | 34 nM | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Efficacy

| Model | Dosing | Metric | Value | Source |

| MV4;11 Xenograft | 5 mg/kg, p.o., qd, 9 days | TGI (%) | 58% | [5] |

p.o.: per os (by mouth); qd: quaque die (once a day); TGI (Tumor Growth Inhibition) indicates the percentage reduction in tumor growth compared to a vehicle-treated control group.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to characterize a CDK9 inhibitor like this compound.

In Vitro CDK9 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the purified CDK9 enzyme.

Methodology:

-

Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., a synthetic peptide derived from the RNAP II CTD), and ATP.

-

Procedure: The assay is typically performed in a 96- or 384-well plate format using a radiometric (³³P-ATP) or fluorescence-based (e.g., ADP-Glo™, Z'-LYTE™) readout.

-

A dilution series of this compound (e.g., 0.1 nM to 10 µM) is prepared in DMSO and pre-incubated with the CDK9/Cyclin T1 enzyme for 15-30 minutes at room temperature.

-

The kinase reaction is initiated by adding the ATP and peptide substrate mixture.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C and is then terminated.

-

The amount of phosphorylated substrate (or ADP produced) is quantified.

-

Data Analysis: The results are expressed as a percentage of the activity of a DMSO control. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cellular Proliferation Assay (MV4;11 Cells)

Objective: To assess the antiproliferative effect of this compound on a cancer cell line known to be sensitive to CDK9 inhibition.

Methodology:

-

Cell Culture: MV4;11 acute myeloid leukemia (AML) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Procedure: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

A dilution series of this compound is added to the wells. A DMSO-only well serves as the vehicle control.

-

The plates are incubated for 72 hours.

-

Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or by MTS/MTT assay (which measures metabolic activity).

-

Luminescence or absorbance is measured using a plate reader.

-

Data Analysis: Viability is normalized to the DMSO control. The IC₅₀ is determined by plotting the normalized viability against the log of the inhibitor concentration and fitting the curve.

Western Blot for Target Engagement

Objective: To confirm that this compound inhibits CDK9 activity within the cell by measuring the phosphorylation of its downstream substrate, RNAP II.

Methodology:

-

Cell Treatment: MV4;11 cells are treated with varying concentrations of this compound for a short period (e.g., 2-6 hours).

-

Lysate Preparation: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against phospho-RNAP II (Ser2), total RNAP II, and a loading control (e.g., β-actin).

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensity for phospho-RNAP II is normalized to total RNAP II to demonstrate a dose-dependent decrease in phosphorylation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously inoculated with MV4;11 cells.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Dosing: this compound is formulated in an appropriate vehicle and administered to the treatment group (e.g., 5 mg/kg, orally, once daily). The control group receives the vehicle only.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.

-

Endpoint: The study is concluded after a predetermined period (e.g., 9 days) or when tumors in the control group reach a specified size.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

Caption: A typical workflow for the preclinical development of a CDK9 inhibitor.

Conclusion and Future Directions

This compound is a potent and selective tool for investigating the biological consequences of CDK9 inhibition. Its demonstrated activity in both in vitro and in vivo models underscores the therapeutic potential of targeting the transcriptional machinery in cancer. Future research should focus on elucidating its broader selectivity profile across the kinome, defining mechanisms of resistance, and exploring rational combination strategies with other anticancer agents to enhance efficacy and overcome potential compensatory signaling pathways. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in the ongoing effort to translate CDK9 inhibition into effective clinical therapies.

References

- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

Cdk9-IN-14: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Solubility, and Biological Activity of a Potent CDK9 Inhibitor

Cdk9-IN-14 is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Its ability to modulate fundamental cellular processes has positioned it as a valuable tool for researchers in oncology, virology, and inflammation. This technical guide provides a comprehensive overview of this compound's chemical properties, solubility characteristics, and its mechanism of action, intended for scientists and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a white to off-white solid compound. A summary of its key chemical identifiers and properties is provided in the table below. While an experimental melting point has not been reported in publicly available literature, a predicted boiling point is available.

| Property | Value |

| CAS Number | 2650640-17-6 |

| Molecular Formula | C₂₁H₂₃F₂N₃O₄ |

| Molecular Weight | 419.42 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 636.0 ± 55.0 °C (Predicted)[1] |

| Purity | Typically ≥98% (as assessed by HPLC) |

Solubility Profile

The solubility of this compound is a critical factor for its application in both in vitro and in vivo studies. The compound is readily soluble in dimethyl sulfoxide (DMSO). For aqueous-based biological assays, it is common practice to first dissolve the compound in DMSO to create a stock solution, which can then be further diluted in the aqueous experimental medium. Care should be taken to ensure the final DMSO concentration is compatible with the experimental system, as high concentrations can have cytotoxic effects.

For in vivo applications, this compound has been successfully formulated in various vehicles to achieve a clear solution at concentrations of ≥ 2.5 mg/mL.[2] These formulations often involve a combination of solvents and solubilizing agents.

| Solvent/Vehicle | Solubility | Notes |

| DMSO | Soluble | Commonly used to prepare concentrated stock solutions. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.96 mM)[2] | A complex vehicle suitable for parenteral administration in animal models. The solution is reported to be clear.[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.96 mM)[2] | An alternative formulation using sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent. The resulting solution is clear.[2] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.96 mM)[2] | A lipid-based formulation that can be used for oral or parenteral administration. This also yields a clear solution.[2] |

Mechanism of Action and the CDK9 Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of CDK9. CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II). This phosphorylation event is a key step in releasing RNAP II from promoter-proximal pausing, thereby allowing for productive transcriptional elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a stall in transcriptional elongation. This has profound effects on the expression of short-lived proteins, including many that are critical for the survival and proliferation of cancer cells, such as the anti-apoptotic protein Mcl-1.

Experimental Protocols

Handling and Storage of this compound

Proper handling and storage are essential to maintain the stability and activity of this compound.

-

Solid Compound: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[3]

-

Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Preparation of a 10 mM Stock Solution in DMSO

The following workflow outlines the preparation of a stock solution, a common first step in many experimental procedures.

In Vitro CDK9 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK9 in a biochemical assay. Specific components and concentrations may require optimization.

Materials:

-

Recombinant active CDK9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

-

Substrate (e.g., a peptide substrate with a CDK9 phosphorylation motif)

-

ATP

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare this compound Dilutions:

-

Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

-

Further dilute these in the kinase assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., ≤1%) and consistent across all wells.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant CDK9/Cyclin T1 enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

-

Prepare a substrate/ATP mix by diluting the substrate and ATP to their final desired concentrations in the kinase assay buffer.

-

-

Assay Plate Setup:

-

Add 1 µL of the diluted this compound or DMSO (for vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted CDK9/Cyclin T1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

-

Incubation:

-

Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the resulting luminescence.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the concentration of this compound.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols are intended to facilitate the effective use of this potent CDK9 inhibitor in scientific investigations.

References

A Technical Guide to the Kinase Selectivity Profile of Cdk9-IN-14 (MC180295)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of the selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, Cdk9-IN-14, also known as MC180295. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a critical resource for researchers investigating CDK9 as a therapeutic target.

Introduction to this compound (MC180295)

MC180295 is a potent and highly selective ATP-competitive inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2][3] As a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from promoter-proximal pausing to productive gene transcription.[4] Due to the dysregulation of transcription in many cancers, CDK9 has emerged as a promising target for therapeutic intervention. MC180295 was developed through a phenotype-based screen to identify compounds that could reactivate epigenetically silenced genes.[2][3] Its efficacy relies on its high selectivity for CDK9, which minimizes toxicities associated with the inhibition of other kinases, particularly cell-cycle-related CDKs.[4]

Kinase Selectivity Profile of MC180295

The selectivity of MC180295 has been evaluated against a panel of other cyclin-dependent kinases. The inhibitor demonstrates a strong preference for CDK9, with an IC50 value in the low nanomolar range.[1][5] Its potency against other CDKs is significantly lower, establishing its profile as a selective CDK9 inhibitor.[1][5][6]

| Target Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 |

| CDK9-Cyclin T1 | 5 | 1x |

| CDK4-Cyclin D | 112 | 22.4x |

| CDK1-Cyclin B | 138 | 27.6x |

| CDK5-P35 | 159 | 31.8x |

| CDK5-P25 | 186 | 37.2x |

| CDK2-Cyclin A | 233 | 46.6x |

| CDK2-Cyclin E | 367 | 73.4x |

| CDK3-Cyclin E | 399 | 79.8x |

| CDK7-CycH/MAT1 | 555 | 111x |

| CDK6-Cyclin D3 | 712 | 142.4x |

| Data compiled from multiple sources.[1][5][6] |

In addition to other CDKs, MC180295 has been reported to inhibit Glycogen Synthase Kinase 3 alpha and beta (GSK-3α/β).[5][6] Quantitative data for this interaction is less consistently reported in primary literature but represents a potential off-target activity to consider in experimental design.

Experimental Protocols

The determination of kinase inhibition potency (IC50) is critical for establishing a compound's selectivity profile. Biochemical kinase assays are standardly employed for this purpose. Below are detailed methodologies for common non-radioactive assays used in kinase inhibitor profiling.

Adapta™ Universal Kinase Assay (TR-FRET)

This assay quantifies kinase activity by detecting the amount of ADP produced in the enzymatic reaction using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Principle: The assay involves two phases: a kinase reaction and an ADP detection phase. In the detection phase, a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are added. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal. Conversely, inhibition of the kinase results in less ADP production and a higher TR-FRET signal.[7]

Detailed Methodology:

-

Compound Preparation: A serial dilution of the inhibitor (e.g., MC180295) is prepared in 100% DMSO. These are then diluted in kinase buffer to 4 times the final desired concentration.

-

Plate Setup: 2.5 µL of the diluted inhibitor is dispensed into the wells of a low-volume 384-well plate.[8]

-

Kinase Reaction:

-

A solution of the target kinase (e.g., CDK9/Cyclin T1) is prepared at 4 times its final concentration in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

-

A solution containing the substrate peptide and ATP is prepared at 2 times the final concentration.[8]

-

2.5 µL of the kinase solution is added to the wells containing the inhibitor.[8]

-

To initiate the reaction, 5 µL of the substrate/ATP mixture is added to each well.[8]

-

-

Incubation: The plate is covered and incubated at room temperature for 60 minutes.[7]

-

Reaction Termination and Detection:

-

5 µL of the Adapta™ Detection Reagent (containing EDTA to stop the reaction, the Eu-labeled antibody, and the Alexa Fluor® tracer) is added to each well.

-

The plate is incubated for an additional 30-60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition: The plate is read on a TR-FRET-capable plate reader, measuring the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (Europium).

-

Data Analysis: The raw data is converted to percent inhibition, and IC50 curves are generated using non-linear regression analysis.

ADP-Glo™ Kinase Assay (Luminescence)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.

Principle: The assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is proportional to the initial kinase activity.[10]

Detailed Methodology:

-

Compound and Reagent Preparation: As with the Adapta assay, prepare serial dilutions of the inhibitor. Dilute the kinase, substrate, and ATP in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[10]

-

Plate Setup: Add 1 µL of the inhibitor solution to the wells of a 384-well plate.[10]

-

Kinase Reaction:

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.[10]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[10]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the amount of ADP formed and determine the percent inhibition to generate IC50 curves.

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathway of CDK9 and the general pathway of its main off-targets, the cell-cycle CDKs.

Caption: CDK9's role in transcriptional elongation via the P-TEFb complex.

Caption: Off-target effects on key cell cycle kinases.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro biochemical kinase assay to determine inhibitor IC50 values.

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MC-180295 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. preprints.org [preprints.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Cdk9-IN-14: A Technical Guide to its Role in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various diseases, particularly cancer. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), thereby releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is frequently observed in cancer, leading to the overexpression of anti-apoptotic proteins and oncogenes such as MYC and MCL-1.[1][2][3][4]

Cdk9-IN-14 is a potent and selective small molecule inhibitor of CDK9. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and a visual representation of the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity.[2][3] This inhibition prevents the phosphorylation of key substrates involved in transcriptional elongation.

The primary mechanism involves the following steps:

-

Inhibition of P-TEFb: this compound blocks the catalytic activity of the P-TEFb complex, which is composed of CDK9 and a cyclin partner (typically Cyclin T1).[5][6]

-

Reduced RNA Polymerase II Phosphorylation: By inhibiting CDK9, this compound prevents the phosphorylation of Serine 2 on the C-terminal domain (CTD) of RNA Polymerase II.[2][5][7] This phosphorylation event is crucial for the transition from transcriptional initiation to productive elongation.

-

Transcriptional Repression: The lack of Serine 2 phosphorylation leads to the stalling of RNA Polymerase II at promoter-proximal regions, effectively repressing the transcription of a wide range of genes. This is particularly impactful for genes with short-lived mRNAs, including many proto-oncogenes and anti-apoptotic proteins that are essential for the survival of cancer cells.[3][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| CDK9 | Biochemical Kinase Assay | 6.92 | MedchemExpress |

| MV-4-11 cells | Cell Viability Assay | 34 | MedchemExpress |

Table 2: In Vivo Efficacy of this compound

| Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |

| Xenograft | MV-4-11 | 5 mg/kg, p.o., qd | 58 | MedchemExpress |

Signaling Pathways and Experimental Workflows

Signaling Pathway of CDK9 in Transcriptional Regulation

The following diagram illustrates the central role of CDK9 in the P-TEFb complex and its subsequent phosphorylation of RNA Polymerase II, leading to transcriptional elongation. Inhibition by this compound disrupts this critical pathway.

References

- 1. The CDK9 Tail Determines the Reaction Pathway of Positive Transcription Elongation Factor b - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P-TEFb, a Cyclin-Dependent Kinase Controlling Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSB-Dependent Cyclin-Dependent Kinase 9 Degradation and RNA Polymerase II Phosphorylation during Transcription-Coupled Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Preclinical Journey of a CDK9 Inhibitor: A Technical Guide to Cdk9-IN-14 Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target. Its inhibition disrupts the transcription of key oncogenes, offering a promising avenue for treating various malignancies. Cdk9-IN-14 is a potent and selective inhibitor of CDK9. This in-depth technical guide delves into the core preclinical pharmacokinetic properties of CDK9 inhibitors, using available data from closely related compounds to illuminate the path of this compound from administration to elimination. Due to the limited public availability of specific pharmacokinetic data for this compound, this guide presents representative data from other selective CDK9 inhibitors, GFH009 and MC180295, to provide a comprehensive overview for researchers.

Quantitative Pharmacokinetic Parameters

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to its preclinical development. The following tables summarize key in vitro and in vivo pharmacokinetic parameters for the CDK9 inhibitors GFH009 and MC180295, offering a predictive glimpse into the expected behavior of this compound.

Table 1: In Vitro Metabolic Stability of the CDK9 Inhibitor GFH009 in Liver Microsomes [1]

| Species | Half-life (T1/2) (min) | Intrinsic Clearance (CLint (liver)) (mL/min/kg) |

| Mouse | 23.0 | 239.1 |

| Rat | 59.5 | 41.9 |

| Dog | 81.7 | 24.4 |

| Monkey | 43.8 | 42.7 |

| Human | 127.4 | 9.8 |

Table 2: In Vivo Pharmacokinetic Parameter of the CDK9 Inhibitor MC180295 [2]

| Species | Administration Route | Parameter | Value |

| Rat | Intravenous (IV) | Half-life (T1/2) | ~14 hours |

Experimental Protocols

The acquisition of robust pharmacokinetic data relies on meticulously designed and executed experimental protocols. Below are detailed methodologies for key experiments typically employed in the preclinical assessment of small molecule inhibitors like this compound.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a compound in liver microsomes, providing an early indication of its hepatic clearance.

Methodology: [1]

-

Preparation of Incubation Mixture: The test compound (e.g., GFH009) is incubated with liver microsomes from various species (e.g., mouse, rat, dog, monkey, human) in a phosphate buffer solution.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

-

Time-Point Sampling: Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in the collected aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile.

-

Sample Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The half-life (T1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To characterize the pharmacokinetic profile of a compound after systemic administration in an animal model.

Methodology: [2]

-

Animal Model: Male Sprague-Dawley rats are commonly used for initial pharmacokinetic studies.

-

Compound Administration: The test compound (e.g., MC180295) is formulated in a suitable vehicle and administered via a specific route, such as intravenous (IV) bolus or oral gavage (PO).

-

Blood Sampling: Blood samples are collected from the animals at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Plasma is separated from the whole blood by centrifugation.

-

Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (T1/2).

Visualizing the Process: Diagrams and Pathways

Graphical representations are invaluable for conceptualizing complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate the CDK9 signaling pathway and a typical preclinical pharmacokinetic workflow.

Caption: CDK9 Signaling Pathway and the Mechanism of Action of this compound.

Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.

Metabolism and Excretion of CDK9 Inhibitors

The metabolic fate and routes of elimination are critical determinants of a drug's pharmacokinetic profile and potential for drug-drug interactions. Studies on the CDK9 inhibitor GFH009 in Sprague-Dawley rats have provided valuable insights into these processes.

Following administration, GFH009 undergoes systemic metabolism primarily through:[1][3][4]

-

O-demethylation

-

Oxidation to a carboxylic acid

-

N-dealkylation

The cleavage of the methoxyisopropyl moiety was identified as a minor metabolic pathway.[1][3][4]

In terms of excretion, GFH009 was found to be rapidly and completely eliminated in rats. The primary route of excretion was through the feces, with urine being a minor pathway.[1][3][4] This suggests that the major clearance mechanism for GFH009 is excretion, with metabolism playing a lesser role in its overall elimination.[1][3][4]

Conclusion

While specific preclinical pharmacokinetic data for this compound remains proprietary, this technical guide provides a robust framework for understanding the expected ADME properties of this class of inhibitors. By examining the available data for structurally related and well-characterized CDK9 inhibitors like GFH009 and MC180295, researchers can anticipate key aspects of this compound's in vivo behavior. The provided experimental protocols and workflow diagrams offer a practical guide for designing and interpreting preclinical pharmacokinetic studies. As this compound and other CDK9 inhibitors progress through the drug development pipeline, a thorough understanding of their pharmacokinetic profiles will be paramount to their successful clinical translation and potential to benefit patients with cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical metabolism and disposition of [14C]GFH009, a novel selective CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Cdk9-IN-14: A Potent and Selective CDK9 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated target in oncology. Cdk9-IN-14 is a potent and selective small molecule inhibitor of CDK9. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and representative experimental protocols to facilitate its use in preclinical research.

Core Data Summary

This compound is a highly potent inhibitor of CDK9 with demonstrated activity in both in vitro and in vivo models. Its key properties and biological activities are summarized below.

| Property | Value |

| CAS Number | 2650640-17-6[1] |

| Molecular Weight | 419.42 |

| Chemical Name | Cyclohexanecarboxamide, N-[5-fluoro-4-(4-fluoro-2-methoxyphenyl)-2-pyridinyl]-3-[(2-hydroxyacetyl)amino]-, (1S,3R)- |

| In Vitro Potency (IC50) | CDK9: 6.92 nM[1] |

| Cell-Based Potency (IC50) | MV4;11 cells: 34 nM[1] |

| In Vivo Efficacy | 58% Tumor Growth Inhibition (TGI) in a xenograft model at 5 mg/kg, administered orally once daily for 9 days[1]. |

Mechanism of Action and Signaling Pathway

CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2), as well as negative elongation factors such as DSIF and NELF. This phosphorylation cascade releases RNAPII from promoter-proximal pausing, allowing for the transcription of downstream gene sequences. In many cancers, there is a dependency on the continuous transcription of anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC), making CDK9 an attractive therapeutic target.

This compound is an ATP-competitive inhibitor of CDK9. By binding to the ATP pocket of CDK9, it prevents the phosphorylation of its key substrates, leading to a halt in transcriptional elongation and subsequent apoptosis in cancer cells that are dependent on this pathway.

References

Cdk9-IN-14: An In-Depth Technical Guide on Preclinical Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cdk9-IN-14 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. While publicly available information on the specific safety and toxicity profile of this compound is limited, this guide synthesizes the available data and provides a comprehensive overview of the preclinical assessment of such an inhibitor. The information herein is intended to guide research and development efforts by presenting available quantitative data, outlining detailed experimental protocols for key assays, and visualizing relevant biological pathways and experimental workflows.

It is important to note that the statement regarding this compound having "low toxicity and few side effects" is derived from a supplier's product information and is not yet substantiated by detailed, publicly accessible preclinical toxicology studies.[1] Therefore, the experimental protocols and some data presented are representative of standard practices for evaluating the safety and toxicity of selective CDK9 inhibitors and should be adapted and validated for this compound specifically.

Quantitative Preclinical Data for this compound

The following tables summarize the currently available quantitative data for this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Cell Line/Target | Source |

| IC₅₀ (CDK9) | 6.92 nM | Recombinant Human CDK9/Cyclin T1 | [1] |

| IC₅₀ (Cell Viability) | 34 nM | MV4;11 (Human B-cell leukemia) | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Source |

| MV4;11 Xenograft | 5 mg/kg, p.o., qd, for 9 days | 58% Tumor Growth Inhibition (TGI) | [1] |

Core Signaling Pathway: The Role of CDK9 in Transcriptional Regulation

CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing, a key rate-limiting step in gene transcription. By phosphorylating the C-terminal domain (CTD) of RNAP II and negative elongation factors, CDK9 promotes transcriptional elongation. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC), making CDK9 an attractive therapeutic target.

Detailed Experimental Protocols

The following are detailed, representative protocols for key preclinical safety and toxicity assessments of a selective CDK9 inhibitor. These protocols are based on standard methodologies and should be adapted and optimized for this compound.

In Vitro Cytotoxicity Assay (e.g., using MV4;11 cells)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of a cancer cell line.

Materials:

-

MV4;11 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture MV4;11 cells to a logarithmic growth phase.

-

Harvest cells and perform a cell count.

-

Seed 5,000 cells in 90 µL of complete medium per well into a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 µM down to 0.1 nM, with a DMSO control (vehicle).

-

Add 10 µL of the diluted compound or vehicle to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Viability Assessment:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

MV4;11 cells

-

Matrigel

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Harvest MV4;11 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Administer this compound (e.g., 5 mg/kg) or vehicle control orally once daily (qd) for a specified duration (e.g., 9 days).

-

Monitor the body weight of the mice daily as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Efficacy and Toxicity Assessment:

-